

# Application Notes and Protocols for Microwave-Assisted Synthesis Using Xantphos Pd G3

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## Compound of Interest

Compound Name: Xantphos PD G3

Cat. No.: B1472794

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These application notes provide detailed protocols and data for leveraging the **Xantphos Pd G3** precatalyst in microwave-assisted cross-coupling reactions. The use of microwave irradiation significantly accelerates reaction times and often improves yields, making it a powerful tool in modern organic synthesis. **Xantphos Pd G3**, a third-generation Buchwald precatalyst, offers high stability, activity, and a broad substrate scope for various transformations.

## Core Applications

This document focuses on three key and widely utilized cross-coupling reactions:

- **C-S Cross-Coupling:** Formation of carbon-sulfur bonds, crucial for the synthesis of pharmaceuticals and materials.
- **Buchwald-Hartwig Amination:** Formation of carbon-nitrogen bonds, a cornerstone reaction in medicinal chemistry.
- **Suzuki-Miyaura Coupling:** Formation of carbon-carbon bonds, one of the most versatile methods for the synthesis of biaryls and other complex molecules.

## Microwave-Assisted C-S Cross-Coupling

The **Xantphos Pd G3** catalyst has demonstrated high efficiency in the microwave-assisted synthesis of aryl thioethers. The following protocol is based on the successful coupling of various benzenethiols with aryl bromides.<sup>[1][2][3]</sup>

## Data Presentation

Aryl Halide	Thiol	Product	Time (min)	Yield (%)
2-(4-bromophenyl)benzothiazole	Benzenethiol	2-(4-(phenylthio)phenyl)benzothiazole	15	92
2-(4-bromophenyl)benzothiazole	4-Methylbenzenethiol	2-(4-(p-tolylthio)phenyl)benzothiazole	20	95
2-(4-bromophenyl)benzothiazole	4-Methoxybenzenethiol	2-(4-((4-methoxyphenyl)thio)phenyl)benzothiazole	20	98
5-bromo-2,1,3-benzothiadiazole	Benzenethiol	5-(phenylthio)-2,1,3-benzothiadiazole	15	90
5-bromo-2,1,3-benzothiadiazole	4-Chlorobenzenethiol	5-((4-chlorophenyl)thio)-2,1,3-benzothiadiazole	20	88

## Experimental Protocol

General Procedure for Microwave-Assisted C-S Cross-Coupling:

- To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the corresponding thiol (1.2 mmol, 1.2 equiv.), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 mmol, 2.0 equiv.), and **Xantphos Pd G3** (0.02 mmol, 2 mol%).
- Add N,N-Dimethylformamide (DMF) (3-5 mL).

- Seal the vial with a septum cap.
- Place the vial in the cavity of a microwave reactor.
- Irradiate the reaction mixture at 80°C for 15-20 minutes with a power of 200 W.<sup>[1][2]</sup>
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Microwave-Assisted Buchwald-Hartwig Amination

The formation of C-N bonds is a frequent transformation in the synthesis of druglike molecules. Microwave irradiation drastically reduces the long reaction times often associated with traditional heating methods for Buchwald-Hartwig amination. While the following protocol utilizes a closely related Buchwald G3 system, it serves as an excellent starting point for optimization with **Xantphos Pd G3**.

## Data Presentation

Aryl Halide	Amine	Product	Time (min)	Yield (%)
1,4-Dibromobenzene	Phenoxazine	10,10'-(1,4-phenylene)bis(10 H-phenoxazine)	10	92
1,4-Dibromobenzene	Phenothiazine	10,10'-(1,4-phenylene)bis(10 H-phenothiazine)	10	85
1,4-Dibromobenzene	9,9-dimethyl-9,10-dihydroacridine	10,10'-(1,4-phenylene)bis(9,9-dimethyl-9,10-dihydroacridine)	30	78
1-Bromo-4-tert-butylbenzene	Carbazole	9-(4-(tert-butyl)phenyl)-9H-carbazole	30	88
1-Bromo-3,5-dimethylbenzene	Morpholine	4-(3,5-dimethylphenyl)morpholine	30	95

## Experimental Protocol

General Procedure for Microwave-Assisted Buchwald-Hartwig Amination:

- In a glovebox, add the aryl bromide (1.0 equiv.), the amine (2.2 equiv.), sodium tert-butoxide (NaOtBu) (2.2 equiv.), and **Xantphos Pd G3** (1-2 mol%) to a microwave vial containing a magnetic stir bar.
- Add dry toluene (e.g., 20 mL per 1.0 g of aryl bromide).
- Seal the vial and remove it from the glovebox.
- Place the vial in the microwave reactor and irradiate at 130-150°C for 10-30 minutes with a power of 200-300 W.
- After cooling, dilute the reaction mixture with dichloromethane (DCM).

- Wash the organic phase with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the residue by column chromatography.

## Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction. The use of **Xantphos Pd G3** under microwave conditions can provide rapid access to a wide range of biaryl compounds. The following is a general protocol adaptable for various substrates.

### Data Presentation

Aryl Halide	Boronic Acid	Product	Time (min)	Yield (%)
4-Bromoanisole	Phenylboronic acid	4-Methoxy-1,1'-biphenyl	10	>98
1-Bromo-4-chlorobenzene	4-Formylphenylboronic acid	4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde	15	95
2-Bromopyridine	3-Thienylboronic acid	2-(Thiophen-3-yl)pyridine	10	93
1-Bromo-4-nitrobenzene	4-Methylphenylboronic acid	4-Methyl-4'-nitro-1,1'-biphenyl	10	99
4-Bromobenzonitrile	Naphthalene-1-boronic acid	4-(Naphthalen-1-yl)benzonitrile	15	91

## Experimental Protocol

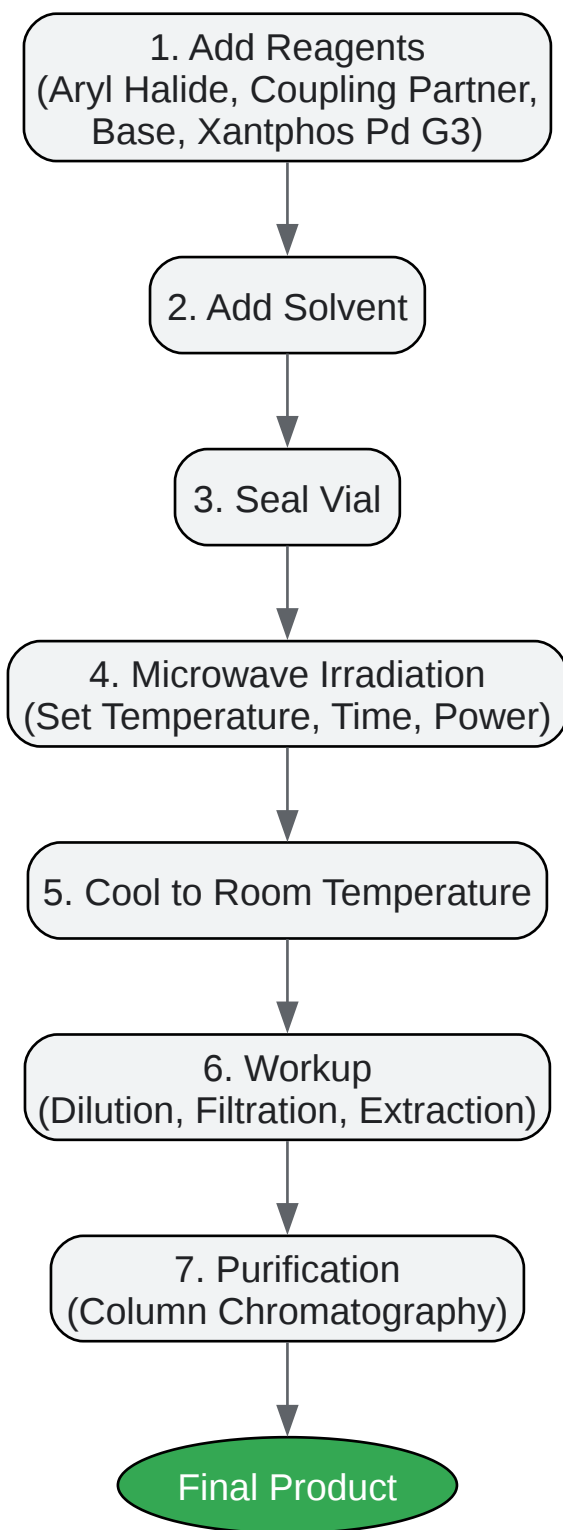
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling:

- To an oven-dried microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a suitable base (e.g.,  $\text{K}_3\text{PO}_4$  or  $\text{K}_2\text{CO}_3$ ,

2.0-3.0 equiv.), and **Xantphos Pd G3** (1-2 mol%).

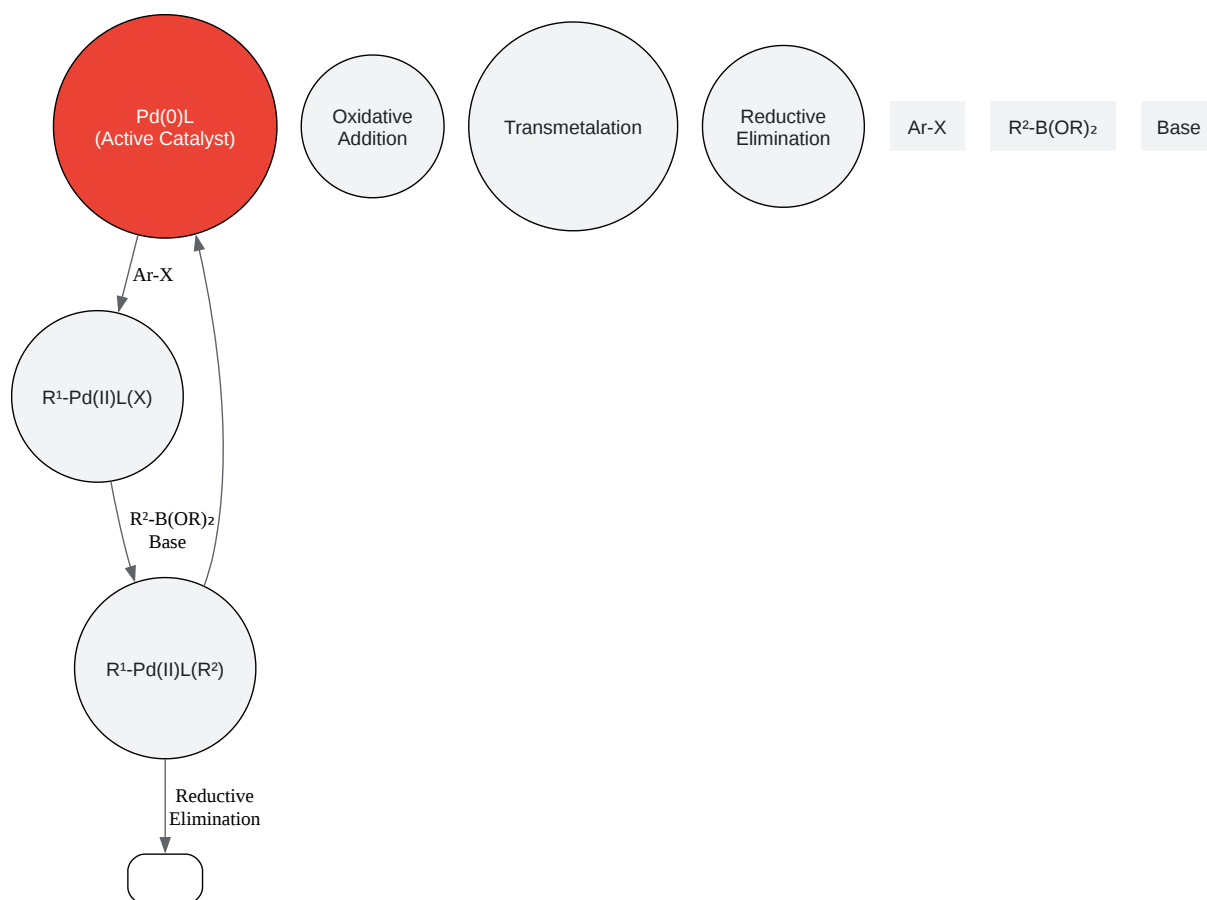
- Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
- Add a degassed solvent such as 1,4-dioxane, toluene, or a mixture of ethanol and water (e.g., 4:1) via syringe.
- Place the vial in the microwave reactor and irradiate at a temperature between 100-140°C for 10-20 minutes.
- Once the reaction is complete, cool the vial to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Visualizations



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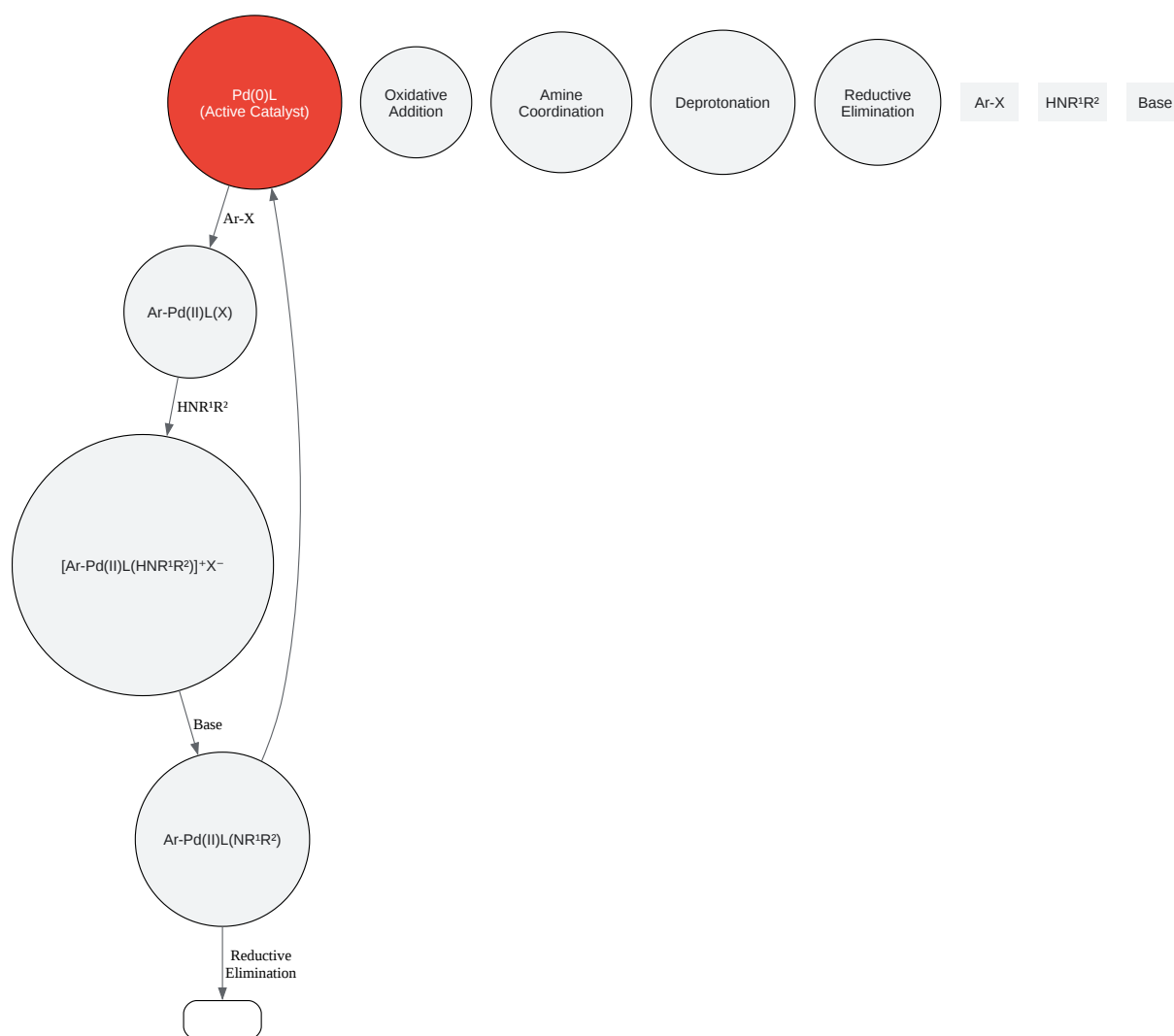
Caption: General experimental workflow for microwave-assisted cross-coupling.



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.





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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

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